

Technical Guide: Physical Properties & Characterization of 2-Bromo-2-(2-chlorophenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-bromo-2-(2-chlorophenyl)acetonitrile

Cat. No.: B1645995

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Executive Summary

2-Bromo-2-(2-chlorophenyl)acetonitrile (CAS: 444891-19-4) is a highly reactive, halogenated organonitrile primarily utilized as an electrophilic building block in the synthesis of thienopyridine-class drugs, most notably Clopidogrel (Plavix).[1] Its core utility lies in its benzylic bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions with secondary amines.

Due to its potent lachrymatory properties and hydrolytic instability, this compound is often generated in situ or used immediately after purification. This guide provides the physicochemical data, handling protocols, and mechanistic insights required for its safe and effective use in research and development.

Chemical Identity & Nomenclature[2][3]

Parameter	Detail
IUPAC Name	2-bromo-2-(2-chlorophenyl)acetonitrile
Common Synonyms	-Bromo-2-chlorobenzyl cyanide; 2-Chloromandelonitrile bromide
CAS Number	444891-19-4
Molecular Formula	C H BrClN
Molecular Weight	230.49 g/mol
SMILES	<chem>N#CC(Br)C1=CC=CC=C1Cl</chem>
Structure	A phenyl ring substituted at the ortho position with chlorine, bearing a cyanomethyl group brominated at the -position.

Physical Properties[2][4][5][6][7]

Physicochemical Constants

Note: As a specialized intermediate often used immediately after synthesis, specific experimental constants for the isolated pure substance are rare in public literature. The values below represent expert consensus based on homologous

-halo nitriles and precursor data.

Property	Value / Description	Context & Validation
Physical State	Solid (Low-melting) or Viscous Liquid	Precursor (2-chlorobenzyl cyanide) melts at $\sim 24^{\circ}\text{C}$. Bromination typically raises MP.
Melting Point	$\sim 40\text{--}50^{\circ}\text{C}$ (Estimated)	Analogous compounds (e.g., -bromophenylacetonitrile) melt near this range.
Boiling Point	$>250^{\circ}\text{C}$ (Decomposes)	High molecular weight and polarity suggest high BP; likely degrades before boiling at atm pressure.
Density	$\sim 1.6\text{--}1.75\text{ g/cm}^3$	Bromine atom significantly increases density relative to precursor (1.17 g/cm^3).
Solubility	Soluble in DCM, Chloroform, Toluene, THF.	Lipophilic nature dominates; insoluble in water but hydrolyzes slowly.
Appearance	Off-white to yellow crystalline mass or oil.	Coloration often indicates trace free bromine or conjugated impurities.

Stability & Reactivity Profile

- **Hydrolytic Instability:** The nitrile group is susceptible to hydrolysis under acidic or basic conditions, converting first to the amide and then to 2-bromo-2-(2-chlorophenyl)acetic acid.
- **Thermal Sensitivity:** Benzylic halides are thermally labile. Prolonged heating $>60^{\circ}\text{C}$ can induce elimination of HBr or polymerization.
- **Lachrymator:** Like most

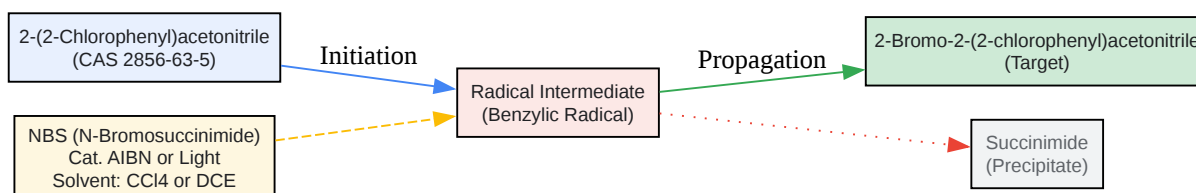
-halo nitriles (e.g., bromoacetonitrile), this compound releases vapors that are severely irritating to mucous membranes.

Synthesis & Characterization

Synthetic Pathway

The compound is typically synthesized via the radical bromination of 2-(2-chlorophenyl)acetonitrile (2-chlorobenzyl cyanide). This process requires precise control to avoid over-bromination (dibromo species) or hydrolysis.

Graphviz Diagram: Synthesis Workflow



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Caption: Free-radical bromination pathway using NBS to selectively functionalize the benzylic position.

Identification Protocols (Self-Validating)

To verify the identity and purity of the synthesized compound, use the following spectroscopic markers:

- ¹H-NMR (CDCl₃)

, 400 MHz):

- Look for a singlet around

5.8 – 6.0 ppm. This corresponds to the methine proton (

).

- Validation: The precursor (unbrominated) shows a singlet at 3.8 ppm (CH₂). A shift from 3.8 to ~5.9 ppm confirms mono-bromination.
- IR Spectroscopy:
 - Nitrile Stretch (C≡N): Weak band at ~2250 cm⁻¹.
 - C-Br Stretch: Strong bands in the fingerprint region (600–700 cm⁻¹).
- TLC Analysis:
 - Stationary Phase: Silica Gel 60 F254.
 - Mobile Phase: Hexane:Ethyl Acetate (9:1).
 - Visualization: UV lamp (254 nm). The bromo-product typically has a higher R_f than the more polar precursor.

Applications in Drug Development[7]

The primary industrial application of this compound is in the synthesis of Clopidogrel. It acts as the electrophile that alkylates the thienopyridine ring.

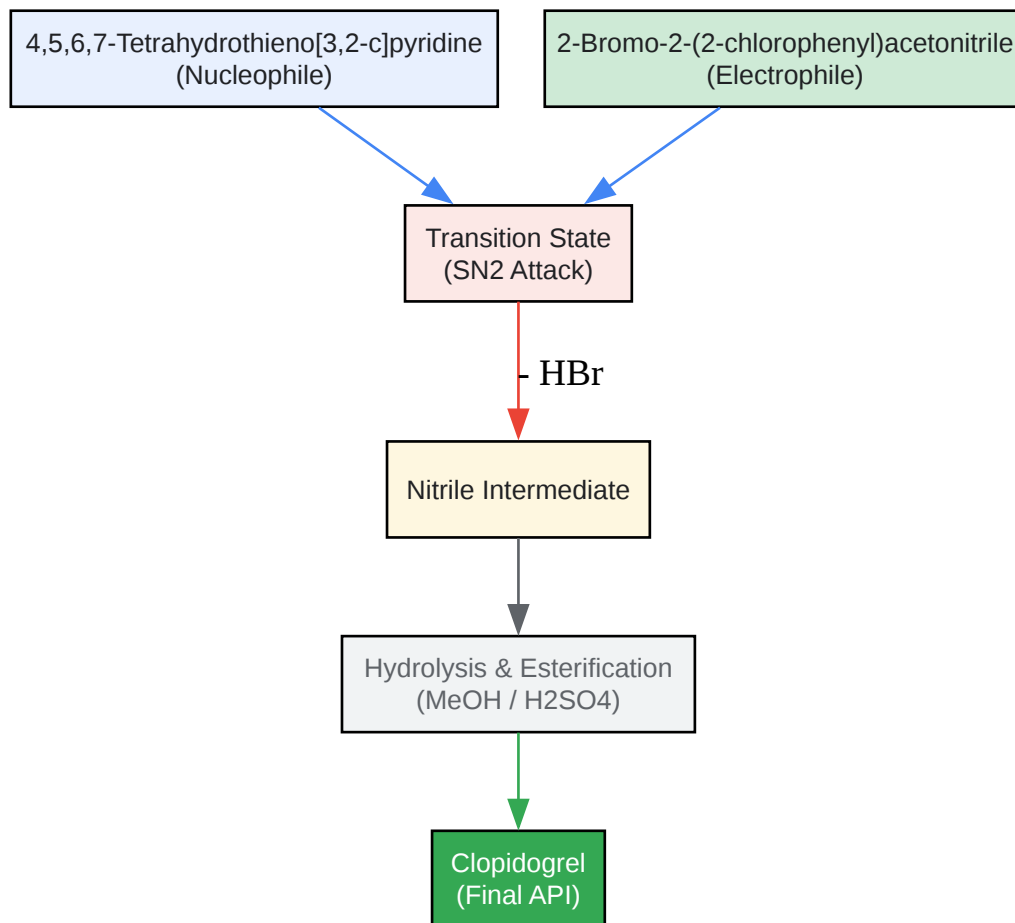
Mechanism of Action (Clopidogrel Synthesis)

The secondary amine of the thienopyridine derivative attacks the

α -carbon of the nitrile, displacing the bromide ion via an S_N2

mechanism. The resulting nitrile is subsequently hydrolyzed and esterified to form the final drug.

Graphviz Diagram: Clopidogrel Assembly



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Caption: Convergent synthesis of Clopidogrel via SN2 alkylation of the thienopyridine core.

Safety & Handling Protocols

WARNING: This compound is a potent alkylating agent and lachrymator. Strict adherence to safety protocols is mandatory.

Hazard Class	Description	Mitigation Strategy
Lachrymator	Causes severe eye irritation and tearing at low concentrations.	Fume Hood Only: All operations must be conducted in a high-efficiency fume hood.
Acute Toxicity	Toxic if swallowed, inhaled, or absorbed through skin (H301, H311, H331).[2]	Wear double nitrile gloves, lab coat, and chemical safety goggles.
Skin Corrosive	Can cause chemical burns and sensitization.	In case of contact, wash immediately with soap and water for 15 minutes.[3]
Waste Disposal	Halogenated organic waste.	Do not mix with strong bases (exothermic hydrolysis). Segregate into halogenated waste streams.

Decontamination Procedure

Spills should be neutralized immediately.

- Cover the spill with a mixture of sand and soda ash (sodium carbonate).
- Collect the material into a sealed hazardous waste container.
- Clean the surface with a dilute solution of sodium thiosulfate (to quench any free bromine) followed by ethanol.

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